molecular formula C9H12N6O B3728429 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one

8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one

Cat. No. B3728429
M. Wt: 220.23 g/mol
InChI Key: PFZOGLVXNSEVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. It was first synthesized in 1994 by scientists at Schering-Plough Research Institute and has since been used extensively in scientific research.

Mechanism of Action

8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 selectively binds to the adenosine A2A receptor, which is primarily found in the brain. This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders. By blocking the receptor, 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 can modulate the release of neurotransmitters and potentially improve symptoms associated with these disorders.
Biochemical and Physiological Effects:
Studies have shown that 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 can modulate the release of dopamine, a neurotransmitter involved in the regulation of movement and mood. It has also been shown to have effects on other neurotransmitters such as glutamate and acetylcholine. In addition, 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 in lab experiments is its high selectivity for the adenosine A2A receptor, which allows for more specific targeting of this receptor. However, one limitation is that it may not fully replicate the effects of adenosine A2A receptor antagonists in vivo, as the receptor is also present in other tissues besides the brain.

Future Directions

Future research directions for 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 include investigating its potential therapeutic applications in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. In addition, further studies are needed to fully understand the biochemical and physiological effects of 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 and its potential limitations in lab experiments.

Scientific Research Applications

8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 has been used in various scientific studies to investigate the role of adenosine A2A receptors in different physiological processes. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, Huntington's disease, and other neurological disorders.

properties

IUPAC Name

8-piperazin-1-yl-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c16-8-6-7(11-5-12-8)14-9(13-6)15-3-1-10-2-4-15/h5,10H,1-4H2,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOGLVXNSEVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Piperazin-1-yl)-1H-purin-6(9H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 2
Reactant of Route 2
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 3
Reactant of Route 3
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 4
Reactant of Route 4
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 5
Reactant of Route 5
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 6
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.